Solid-State Hydrogen Bonding Architecture: C6 Adopts Carboxylic Acid Dimers, Unlike Zwitterionic C2–C4 Analogs
The crystal structure of O-Phthalimide-C5-acid (6-phthalimidohexanoic acid) reveals a non-zwitterionic state where molecules associate via carboxylic acid dimers. In contrast, the C2, C3, and C4 analogs (2-phthalimidoethanoic, 3-phthalimidopropanoic, and 4-phthalimidobutanoic acid) are zwitterionic and form extended N⁺–H···O hydrogen-bonded chains [1].
| Evidence Dimension | Hydrogen Bonding Motif in the Solid State |
|---|---|
| Target Compound Data | Non-zwitterionic; forms carboxylic acid dimers |
| Comparator Or Baseline | 2-phthalimidoethanoic acid (C2), 3-phthalimidopropanoic acid (C3), 4-phthalimidobutanoic acid (C4): Zwitterionic; form N⁺–H···O hydrogen-bonded chains |
| Quantified Difference | Qualitative transition in solid-state architecture from chain (C2–C4) to dimer (C6) with increasing chain length |
| Conditions | Single-crystal X-ray diffraction at 295 K |
Why This Matters
This architectural difference directly influences crystal packing energy, melting point, and solid-state stability, which are critical for reproducible formulation, storage, and handling in a laboratory setting.
- [1] Feeder, N., Jones, W. (1996). Structures of Five ω-Phthalimidoaliphatic Carboxylic Acids. Acta Crystallographica Section C Crystal Structure Communications, 52(4), 913–919. doi:10.1107/s010827019501626x View Source
